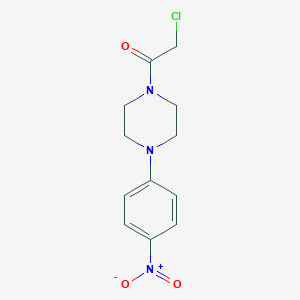

1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

2-chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRPZLVNAXMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397042 | |

| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-11-2 | |

| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine

An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine

This guide provides a comprehensive, technically-grounded protocol for the , a valuable intermediate in pharmaceutical research and development. The methodology is presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and safety. This document is intended for an audience of trained researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No. 16264-11-2) is a bifunctional molecule featuring a reactive chloroacetyl group and a nitrophenylpiperazine moiety.[1] The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotic, antibacterial, and antiviral agents.[2][3] The chloroacetyl group serves as a versatile electrophilic handle, enabling covalent modification or further elaboration, while the nitrophenyl group can be readily reduced to an aniline for subsequent chemical transformations. This strategic combination of functionalities makes the title compound a key building block for constructing more complex and biologically active molecules.

This guide details a robust and reliable synthetic procedure, beginning with the foundational principles of the reaction and culminating in a step-by-step experimental protocol, characterization, and critical safety considerations.

Retrosynthetic Analysis and Reaction Mechanism

The is a straightforward yet powerful transformation based on nucleophilic acyl substitution.

Retrosynthesis: A logical disconnection of the target molecule's amide bond reveals the two primary synthons: the nucleophilic precursor, 1-(4-nitrophenyl)piperazine, and the electrophilic acylating agent, chloroacetyl chloride.

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution pathway. The secondary amine nitrogen of 1-(4-nitrophenyl)piperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting piperazine, an acid scavenger, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture.

Caption: Figure 1: N-Acylation of 1-(4-nitrophenyl)piperazine.

Detailed Experimental Protocol

This protocol outlines the synthesis of the target compound from its commercially available precursors. The procedure emphasizes safety and controlled reaction conditions to ensure high yield and purity.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-(4-Nitrophenyl)piperazine | 6269-89-2 | 207.23 | 5.00 g | 24.12 | 1.0 |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 2.30 mL | 28.94 | 1.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.04 mL | 36.18 | 1.5 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | - |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Buchner funnel and filtration apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-(4-nitrophenyl)piperazine (5.00 g, 24.12 mmol). Dissolve the solid in dichloromethane (100 mL).

-

Causality: Dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions. The reaction is run under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive chloroacetyl chloride.

-

-

Addition of Base: Add triethylamine (5.04 mL, 36.18 mmol) to the solution. Cool the flask to 0°C using an ice-water bath.

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct formed during the reaction.[3] Adding it before the acyl chloride ensures the piperazine remains nucleophilic. Cooling the reaction mitigates the exothermic nature of the acylation.

-

-

Acylation: In a separate dropping funnel, dilute chloroacetyl chloride (2.30 mL, 28.94 mmol) with 10 mL of dry dichloromethane. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C.

-

Causality: A slight excess of chloroacetyl chloride ensures complete consumption of the starting piperazine. Slow, dropwise addition is critical to control the exotherm and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.

-

-

Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then 50 mL of brine.

-

Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer, aiding in the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Anhydrous MgSO₄ is a neutral drying agent that efficiently removes residual water. Rotary evaporation removes the volatile solvent to yield the crude product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a solid.

-

Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the product and impurities at different temperatures.

-

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Physical Form | Solid (likely off-white to yellow)[4] |

| Molecular Formula | C₁₂H₁₄ClN₃O₃[1] |

| Molecular Weight | 283.71 g/mol [1] |

| FT-IR (cm⁻¹) | ~1670 (Amide C=O stretch), ~1590 & ~1340 (Aromatic NO₂ stretches) |

| ¹H NMR (CDCl₃, δ) | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~6.8 (d, 2H, Ar-H meta to NO₂), ~4.1 (s, 2H, -COCH₂Cl), ~3.8 (t, 4H, piperazine -CH₂-), ~3.4 (t, 4H, piperazine -CH₂-) |

| Mass Spec (ESI+) | m/z = 284.07 [M+H]⁺, 306.05 [M+Na]⁺ |

Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

Caption: Figure 2: Experimental Synthesis Workflow.

Safety and Handling

The requires strict adherence to safety protocols due to the hazardous nature of the reagents.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

-

Chloroacetyl Chloride (CAS 79-04-9): This substance is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. All handling must be performed within a certified chemical fume hood.[5] Have a quenching solution (e.g., sodium bicarbonate) readily available for spills.

-

1-(4-Nitrophenyl)piperazine (CAS 6269-89-2): May cause skin and eye irritation.[6] Aromatic nitro compounds are generally considered toxic and should be handled with care.

-

Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Corrosive and can cause severe skin and eye damage.[7]

-

Dichloromethane (CAS 75-09-2): Volatile and a suspected carcinogen. Work in a well-ventilated fume hood to avoid inhalation.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

This guide provides a detailed and scientifically robust framework for the . By understanding the underlying reaction mechanism and adhering strictly to the outlined experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate for application in medicinal chemistry and drug discovery programs.

References

-

ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from ResearchGate. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich. Link

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Link

-

Fisher Scientific. (2024). Safety Data Sheet. Retrieved from Fisher Scientific. Link

-

Tetrahedron. (n.d.). This compound. Retrieved from Tetrahedron. Link

-

TCI Chemicals. (2025). Safety Data Sheet. Retrieved from TCI Chemicals. Link

-

Cayman Chemical. (2025). Safety Data Sheet. Retrieved from Cayman Chemical. Link

-

Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine. Retrieved from Santa Cruz Biotechnology. Link

-

Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. Retrieved from Santa Cruz Biotechnology. Link

-

Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 757–762. Link

-

Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. Link

-

CN114278276A. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents. Link

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from ResearchGate. Link

-

CN101824009A. (2010). Simple preparation method for posaconazole and piperazine intermediate thereof. Google Patents. Link

-

Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. IUCrData, 7(10). Link

-

Sigma-Aldrich. (n.d.). 1-Acetyl-4-(4-nitrophenyl) piperazine. Retrieved from Sigma-Aldrich. Link

-

WO2016078107A1. (2016). Method for synthesizing piperazine pharmaceutical intermediate. Google Patents. Link

-

AKSci. (n.d.). 1-(4-Nitrophenyl)piperazine HCl. Retrieved from AKSci. Link

Sources

- 1. 16264-11-2 | this compound | Tetrahedron [thsci.com]

- 2. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Acetyl-4-(4-nitrophenyl) piperazine AldrichCPR 16264-08-7 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 260252-87-7 1-(4-Nitrophenyl)piperazine HCl AKSci B059 [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to the Chemical Properties of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and theoretical underpinnings of this compound's chemistry.

Introduction and Molecular Overview

This compound is a derivative of piperazine featuring a chloroacetyl group at one nitrogen and a 4-nitrophenyl group at the other. This unique combination of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The piperazine core is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets.[1] The 4-nitrophenyl group, an electron-withdrawing moiety, influences the electronic properties of the piperazine ring, while the chloroacetyl group provides a reactive electrophilic site for further molecular elaboration.[2]

Table 1: Core Compound Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 16264-11-2[1] |

| Molecular Formula | C₁₂H₁₄ClN₃O₃[1] |

| Molecular Weight | 283.71 g/mol [3] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, we can infer certain properties based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Melting Point | Expected to be a solid with a melting point likely in the range of 140-160 °C. | The related compound, 1-Acetyl-4-(4-nitrophenyl)piperazine, has a reported melting point of 150-151 °C. The substitution of a chloro group for a hydrogen atom would likely have a modest effect on the melting point. |

| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Typical for compounds of this molecular weight and polarity. |

| Solubility | Likely soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in nonpolar solvents and water. | The presence of the polar nitro and amide groups, along with the chloroacetyl moiety, suggests solubility in polar organic solvents. |

| Appearance | Expected to be a crystalline solid, possibly with a pale yellow hue. | The 4-nitrophenyl group often imparts a yellow color to compounds.[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a standard and efficient method for forming the amide bond.[5]

Synthetic Workflow

The reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the N-acylation of piperazine derivatives and should be optimized for specific laboratory conditions.[5][6]

Materials:

-

1-(4-Nitrophenyl)piperazine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-nitrophenyl)piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic nature of the acylation reaction.[7]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Rationale |

| Aromatic (H on nitrophenyl ring) | 8.1-8.3 | d | Protons ortho to the nitro group, deshielded. |

| Aromatic (H on nitrophenyl ring) | 7.0-7.2 | d | Protons ortho to the piperazine nitrogen. |

| Chloroacetyl (-CH₂Cl) | 4.2-4.4 | s | Singlet for the methylene protons adjacent to the carbonyl and chlorine. |

| Piperazine (-CH₂- adjacent to C=O) | 3.7-3.9 | t | Methylene protons adjacent to the electron-withdrawing acetyl group. |

| Piperazine (-CH₂- adjacent to nitrophenyl) | 3.4-3.6 | t | Methylene protons adjacent to the nitrophenyl group. |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | 165-168 | Typical range for an amide carbonyl. |

| Aromatic (C-NO₂) | ~155 | Carbon attached to the nitro group. |

| Aromatic (C-N) | ~145 | Carbon attached to the piperazine nitrogen. |

| Aromatic (CH) | 115-130 | Aromatic carbons of the nitrophenyl ring. |

| Chloroacetyl (-CH₂Cl) | 40-43 | Methylene carbon attached to chlorine. |

| Piperazine (-CH₂- adjacent to C=O) | 45-50 | Carbons adjacent to the acetyl group. |

| Piperazine (-CH₂- adjacent to nitrophenyl) | 48-52 | Carbons adjacent to the nitrophenyl group. |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide C=O stretch | 1650-1680 | Strong |

| Aromatic C=C stretch | 1590-1610 | Medium |

| Asymmetric NO₂ stretch | 1500-1530 | Strong |

| Symmetric NO₂ stretch | 1340-1360 | Strong |

| C-N stretch | 1100-1200 | Medium |

| C-Cl stretch | 700-800 | Medium |

Mass Spectrometry

The electron ionization mass spectrum is expected to show the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the cleavage of the chloroacetyl group and fragmentation of the piperazine ring. The mass spectrum of the precursor 1-(4-nitrophenyl)piperazine shows a prominent molecular ion peak and fragmentation corresponding to the loss of the nitro group and cleavage of the piperazine ring.[8]

Reactivity and Stability

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[2]

Caption: Nucleophilic substitution at the chloroacetyl group.

This reactivity allows for the facile introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols, making it a versatile building block in medicinal chemistry.[11]

Stability

N-phenylpiperazine compounds can be susceptible to degradation pathways such as hydrolysis and photodegradation. The stability is influenced by factors like pH and temperature. The amide bond in this compound is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. The nitrophenyl group may impart some sensitivity to light. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, handling precautions should be based on the data for structurally related compounds.

General Hazards:

-

Acute Toxicity: Similar chloro- and nitrophenyl-piperazine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Potential Applications

Piperazine derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[14][15] The chloroacetyl group serves as a reactive handle to synthesize more complex molecules with potential therapeutic applications.[11] The 4-nitrophenylpiperazine moiety itself has been investigated for its potential as a tyrosinase inhibitor.[5] Therefore, this compound is a promising starting material for the synthesis of novel compounds with diverse pharmacological profiles.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogues. As a reactive building block, it holds significant potential for the development of new chemical entities in the field of drug discovery.

References

-

ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Prasad, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–890. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 41(2), 195-224. Retrieved from [Link]

-

Dayalan, A., & Murugan, R. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5044. Retrieved from [Link]

-

Pi Chemicals System. (n.d.). 1-(4-Nitrophenyl)piperazine(98%). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2013). A facile amidation of chloroacetyl chloride using DBU. 90(9), 1747-1751. Retrieved from [Link]

-

Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461–2467. Retrieved from [Link]

-

ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]

Sources

- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Pi Chemicals System [pipharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. reddit.com [reddit.com]

- 8. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fi [fishersci.fi]

- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Versatile Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine, CAS number 16264-11-2. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, chemical reactivity, and potential applications of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, making it a cornerstone in the design of novel therapeutics.[1] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways in the central nervous system.[2][3] The subject of this guide, this compound, combines this privileged scaffold with a reactive chloroacetyl group, positioning it as a key building block for creating more complex and potentially bioactive molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 16264-11-2 | [4] |

| Molecular Formula | C₁₂H₁₄ClN₃O₃ | [4] |

| Molecular Weight | 283.72 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 250-260°C (for the HCl salt of the precursor) | [5] |

Note: Experimental data for the title compound is limited. The melting point is for the hydrochloride salt of the precursor, 1-(4-nitrophenyl)piperazine, and serves as a reference.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is logically approached in two principal stages: the formation of the N-arylpiperazine core, followed by N-acylation.

Step 1: Synthesis of the Precursor, 1-(4-Nitrophenyl)piperazine

The initial step involves the synthesis of 1-(4-nitrophenyl)piperazine. A common and effective method is the N-arylation of piperazine with a suitable aryl halide, such as p-chloronitrobenzene.

Caption: Synthesis of the 1-(4-nitrophenyl)piperazine precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (2 equivalents), p-chloronitrobenzene (1 equivalent), and a suitable base such as sodium carbonate (1.5 equivalents) in a high-boiling solvent like butanol.[6]

-

Reaction Execution: Heat the mixture to reflux (approximately 118°C for butanol) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrophenyl)piperazine.[7]

Step 2: N-Acylation to Yield this compound

The final step is the N-acylation of the secondary amine of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a standard and generally high-yielding reaction.

Caption: N-acylation to form the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, typically triethylamine (1.1 equivalents), to scavenge the HCl byproduct.[8]

-

Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of triethylamine hydrochloride is often observed as a white precipitate.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Quench the reaction by the addition of water. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess triethylamine, then with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product as a white solid.

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the reactivity of the α-chloroacetyl moiety. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.

Caption: General reactivity of the α-chloroacetyl group.

The presence of the adjacent carbonyl group activates the carbon-chlorine bond towards nucleophilic attack. This allows for the facile introduction of the 4-(4-nitrophenyl)piperazine pharmacophore onto a variety of molecular scaffolds containing nucleophilic functional groups such as amines, thiols, and alcohols. This reactivity is central to its role as a versatile intermediate in the construction of larger, more complex molecules with potential therapeutic applications. For instance, this compound could be used to synthesize novel tyrosinase inhibitors, building upon recent findings that nitrophenylpiperazine derivatives exhibit such activity.[9]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for research and development.

-

As a Synthetic Intermediate: The primary application is as a building block in the synthesis of novel drug candidates. The chloroacetyl group serves as a handle to covalently link the nitrophenylpiperazine moiety to other molecules of interest. This approach has been used to create hybrid molecules with potential antimicrobial properties.[8]

-

Development of CNS-Active Agents: Given the prevalence of the piperazine scaffold in drugs targeting the central nervous system, this compound is an attractive starting point for the synthesis of novel antipsychotics, antidepressants, and anxiolytics.[2][3]

-

Anticancer and Antimicrobial Research: The nitrophenyl group can be a key pharmacophoric element in various therapeutic areas. For example, nitrophenyl-containing compounds have been investigated for their antitrypanosomal activity.[10] The chloroacetyl moiety allows for the exploration of this pharmacophore in diverse chemical spaces.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For the precursor, 1-(4-nitrophenyl)piperazine HCl, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to assume similar hazards for the chloroacetylated derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its reactive α-chloroacetyl group provides a convenient handle for the construction of more complex molecules. While direct biological data for this specific compound is sparse, the well-established importance of the piperazine and nitrophenyl moieties in pharmacology suggests that it holds significant potential for the development of novel therapeutics across a range of disease areas. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available from: [Link]

-

ChemBK. Piperazine, 1-(4-chlorophenyl)-4-(2-nitrophenyl)-. Available from: [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

- Google Patents. Process for the acetylation of wood and acetylated wood. WO-2013117641-A1.

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. Available from: [Link]

-

Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 935–941. Available from: [Link]

-

ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]

-

Tighadouini, S., et al. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 27(19), 6268. Available from: [Link]

- Google Patents. Simple preparation method for posaconazole and piperazine intermediate thereof. CN101824009A.

-

Al-Warhi, T., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 78. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

SpectraBase. 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available from: [Link]

-

MySkinRecipes. 1-Acetyl-4-(4-Nitrophenyl)Piperazine. Available from: [Link]

-

PubChem. 1-Acetyl-4-(4-(4-((2-Ethoxyphenyl)Thio)-3-Nitrophenyl)Pyridin-2-Yl)Piperazine. Available from: [Link]

-

PubChem. 1-(2-Chlorophenyl)piperazine. Available from: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 260252-87-7 1-(4-Nitrophenyl)piperazine HCl AKSci B059 [aksci.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: From Fundamental Properties to Research Applications

For Immediate Release

Basel, Switzerland – January 14, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This document provides a comprehensive overview, from its fundamental molecular properties to its broader context in scientific research, supported by established experimental workflows and safety considerations.

Executive Summary

This compound is a member of the arylpiperazine class of compounds, a versatile scaffold with significant interest in medicinal chemistry. The presence of the chloroacetyl group makes it a reactive intermediate, suitable for further chemical modifications, while the nitrophenylpiperazine moiety is a known pharmacophore in various biologically active molecules. Understanding the precise molecular weight is the first critical step in any quantitative research, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data. This guide provides a detailed calculation of its molecular weight and situates the compound within the broader landscape of pharmaceutical research, offering practical, field-proven insights into its synthesis and analysis.

Core Molecular Attributes: Calculation of Molecular Weight

The molecular weight of a compound is a fundamental physical constant, derived from its molecular formula and the atomic weights of its constituent elements. The accuracy of this value is paramount for all quantitative applications in a research setting.

Molecular Formula: C₁₂H₁₄ClN₃O₃

The established molecular formula for this compound is C₁₂H₁₄ClN₃O₃.

Atomic Weight Contributions

The calculation of the molecular weight is based on the sum of the atomic weights of each atom in the molecular formula. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this purpose.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 12 | 12.011[1][2][3] | 144.132 |

| Hydrogen | H | 14 | 1.008[4][5][6][7] | 14.112 |

| Chlorine | Cl | 1 | 35.45[8][9][10] | 35.45 |

| Nitrogen | N | 3 | 14.007[11][12][13][14][15] | 42.021 |

| Oxygen | O | 3 | 15.999[16][17][18][19][20] | 47.997 |

| Total | 283.712 |

Calculated Molecular Weight

Based on the summation of the atomic weight contributions, the molecular weight of this compound is 283.71 g/mol . This value is consistent with data available from major chemical suppliers and databases.[21][22][23]

Scientific Context and Therapeutic Potential

The arylpiperazine scaffold, of which this compound is a representative, is a cornerstone in modern medicinal chemistry. Derivatives of nitrophenylpiperazine have been investigated for a wide range of biological activities, highlighting the significance of this structural motif.

Arylpiperazines are known to interact with various neurotransmitter receptors in the central nervous system (CNS).[15][19] This has led to their development as CNS active agents for treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[18][19] The ability of the piperazine ring to be substituted at its nitrogen atoms allows for the fine-tuning of pharmacological properties.

Recent studies have also explored nitrophenylpiperazine derivatives as novel tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders.[4][13][24] Furthermore, some N-phenylpiperazine derivatives have demonstrated moderate antibacterial and antifungal activities.[10] The chloroacetyl group on the subject molecule provides a reactive handle for chemists to synthesize a library of derivatives for further biological screening, making it a valuable starting material in drug discovery campaigns.

Experimental Workflows: Synthesis and Analysis

The synthesis and subsequent analysis of this compound and its derivatives require robust and reproducible experimental protocols. The following workflows represent standard, field-proven methodologies.

Synthesis: N-Acylation of 4-(4-nitrophenyl)piperazine

The synthesis of the title compound is typically achieved through the N-acylation of 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a common and well-established reaction in organic synthesis.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Preparation: Dissolve 4-(4-nitrophenyl)piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using appropriate analytical techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.fi [fishersci.fi]

- 18. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. scbt.com [scbt.com]

- 23. mdpi.com [mdpi.com]

- 24. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: Synthesis, Reactivity, and Application as a Core Synthetic Intermediate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine is a quintessential example of a high-value synthetic intermediate. Its structure marries the well-established piperazine pharmacophore with two distinct, reactive handles: a potent electrophilic chloroacetyl group and a nitroaryl moiety amenable to further functionalization.

Piperazine and its derivatives are ubiquitous in pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as versatile scaffolds for engaging biological targets.[1][2] They are integral components of drugs across a spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] The title compound, this compound, leverages this privileged core, presenting researchers with a pre-functionalized building block primed for convergent synthetic strategies. This guide provides an in-depth examination of its synthesis, core reactivity, and strategic application, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of this compound

The synthesis of the target compound is a robust and well-established N-acylation reaction. It relies on the nucleophilic character of the secondary amine within the piperazine ring of the starting material, 1-(4-nitrophenyl)piperazine, and the highly electrophilic nature of chloroacetyl chloride.

Foundational Starting Materials

A successful synthesis is predicated on the quality and handling of its foundational components.

| Compound | Structure | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| 1-(4-Nitrophenyl)piperazine |  | 6269-89-2 | 207.23[4] | Yellow solid; skin, eye, and respiratory irritant.[5][6][7] |

| Chloroacetyl Chloride |  | 79-04-9 | 112.94 | Colorless to yellow liquid, strong pungent odor; highly corrosive, toxic, and a lachrymator.[8][9][10] |

The Chloroacetylation Reaction: Mechanism and Rationale

The core of the synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of 1-(4-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the stable amide product, this compound.

A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically included to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial for two reasons:

-

Preventing Salt Formation: The HCl would otherwise protonate the starting piperazine, forming a non-nucleophilic ammonium salt and halting the reaction.

-

Maintaining Reaction Integrity: A buildup of acid can lead to unwanted side reactions and degradation of materials.

The choice of a non-protic solvent like dichloromethane (DCM) or chloroform is deliberate. These solvents effectively dissolve the reactants without interfering with the reaction mechanism, unlike protic solvents which could compete as nucleophiles. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release upon addition of the highly reactive chloroacetyl chloride, before being allowed to proceed at ambient temperature.

Experimental Protocol: A Self-Validating System

This protocol is designed for clarity, reproducibility, and safety.

Materials:

-

1-(4-Nitrophenyl)piperazine

-

Chloroacetyl Chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethanol or isopropanol (for recrystallization)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-nitrophenyl)piperazine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.

-

Controlled Addition: Cool the stirring solution to 0 °C using an ice bath. Dissolve chloroacetyl chloride (1.05-1.1 eq.) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 15-20 minutes. Maintaining a low temperature is critical to manage the exotherm.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and finally brine.

-

Isolation: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a purified solid.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Part 2: The Role of this compound as a Strategic Intermediate

The true value of this compound lies in its predictable and versatile reactivity, which allows for the systematic construction of diverse molecular libraries.

Core Reactivity: The Electrophilic Chloroacetyl Moiety

The chloroacetyl group is a powerful electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (an SN2 reaction).[11] This reactivity is the cornerstone of its utility, enabling the facile introduction of a wide array of chemical functionalities by reaction with various nucleophiles.

Common nucleophiles include:

-

Amines (Primary and Secondary): To form glycine amide derivatives.

-

Thiols: To create thioether linkages.

-

Alcohols/Phenols: To form ether linkages, often under basic conditions (Williamson ether synthesis).

-

Carboxylates: To generate ester linkages.

This predictable reactivity allows for the systematic development of compound libraries where the R-group is varied to probe structure-activity relationships (SAR).

Visualization of Downstream Synthesis

The following diagram illustrates the role of this compound as a central hub for diversification.

Caption: Diversification strategy using the title compound as an intermediate.

Applications in Drug Discovery

The scaffold derived from this compound is a feature in numerous compounds explored for therapeutic potential.

-

Anti-cancer Agents: Many piperazine derivatives exhibit anti-proliferative activity.[3] The chloroacetyl moiety can be used to link the piperazine core to other pharmacophores known to interact with cancer targets. For instance, it serves as a precursor for synthesizing complex hybrids, such as quinazolinone derivatives, which have been evaluated for their anticancer effects.[12]

-

Enzyme Inhibitors: The scaffold is used to develop specific enzyme inhibitors. Novel derivatives have been synthesized and evaluated as potential tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[13]

-

Anti-inflammatory Agents: The piperazine core is present in molecules designed to have anti-inflammatory properties. The chloroacetyl group provides a convenient point of attachment for building molecules that target enzymes like cyclooxygenase (COX).[14]

Part 3: Safety, Handling, and Hazard Mitigation

Scientific integrity demands a rigorous approach to safety. The reactants used in this synthesis are hazardous and must be handled with appropriate precautions.

Hazard Summary

| Compound | Primary Hazards | Mitigation and PPE |

| Chloroacetyl Chloride | Highly Corrosive: Causes severe skin and eye burns.[8][15] Toxic: Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[9][15] Lachrymator: Causes severe eye irritation and tearing.[10] Water Reactive: Reacts violently with water to form HCl and chloroacetic acid.[9] | Must be handled in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are accessible.[8] |

| 1-(4-Nitrophenyl)piperazine | Irritant: Causes skin, eye, and respiratory tract irritation.[6][7][16] Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[17] | Handle in a well-ventilated area or fume hood. Wear standard PPE including gloves, safety glasses, and a lab coat. Avoid generating dust.[5][6] |

| Triethylamine | Flammable: Liquid and vapor are flammable. Corrosive: Causes skin and eye burns. Toxic: Harmful if inhaled. | Handle in a fume hood away from ignition sources. Wear appropriate gloves, goggles, and protective clothing. |

Trustworthiness in Protocol: A Self-Validating System

The described protocol is self-validating by incorporating safety and control measures at each step:

-

Controlled Addition at 0 °C: Mitigates the risk of a runaway exothermic reaction.

-

Use of a Base: Neutralizes the corrosive HCl byproduct in situ, preventing equipment damage and hazardous off-gassing.

-

Aqueous Bicarbonate Wash: Ensures all acidic components are thoroughly neutralized before solvent removal, preventing the concentration of corrosive residues.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery and chemical biology research. Its straightforward, high-yielding synthesis and the predictable reactivity of its chloroacetyl group make it an ideal starting material for building diverse molecular libraries. By understanding the causality behind the synthetic choices, the core reactivity, and the necessary safety protocols, researchers can effectively leverage this intermediate to construct novel molecules with significant therapeutic potential. This guide serves as a foundational resource, grounded in established chemical principles and a commitment to safe, reproducible science.

References

- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.

- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?.

- Dissertation. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.

- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1).

- Centers for Disease Control and Prevention (CDC). (1988). 1988 OSHA PEL Project - Chloroacetyl Chloride. NIOSH.

- PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.

- BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (ClCH2COCl).

- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.

- Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Nitrophenyl)piperazine.

- Echemi. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine SDS, 16264-05-4 Safety Data Sheets.

- Ferguson, G., Low, J. N., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 776–781.

- ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Diagram].

- ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. [Diagram].

- BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.

- El-Gamal, M. I., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 12(1), 12345.

- ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.

- SpectraBase. (2025). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine [1H NMR] Spectrum.

- Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Center for Biotechnology Information.

- Al-Omair, M. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(42), 37805-37814.

- Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine.

- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- Google Patents. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.

- de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596.

- National Institute of Standards and Technology (NIST). (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook.

- Yathirajan, H., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 670–675.

- de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Google Patents. (2001). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.

- ResearchGate. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.dk [fishersci.dk]

- 8. nj.gov [nj.gov]

- 9. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. 1-(4-Nitrophenyl)piperazine | 6269-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Synthetic Utility of 1-(4-Nitrophenyl)piperazine in Drug Discovery and Development

Abstract: This technical guide provides an in-depth examination of 1-(4-nitrophenyl)piperazine, a pivotal building block in modern organic and medicinal chemistry. Moving beyond a simple catalog of reactions, this document elucidates the strategic and mechanistic role of this compound as a versatile intermediate. We will explore its core applications in the synthesis of a diverse range of pharmacologically active agents, including antifungal, antimicrobial, and enzyme-inhibiting compounds. The guide details the key chemical transformations that underpin its utility—N-arylation, N-alkylation, and the strategic reduction of the nitro moiety—providing field-proven insights into why specific experimental choices are made. Complete with detailed protocols, data summaries, and mechanistic diagrams, this whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this important pharmacophore.

Introduction: The Strategic Importance of 1-(4-Nitrophenyl)piperazine

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold"[1]. Its unique physicochemical properties—basicity, conformational rigidity, and the ability to engage in multiple hydrogen bond interactions—make it a cornerstone in the design of drugs targeting the central nervous system and beyond[1][2][3]. 1-(4-Nitrophenyl)piperazine emerges as a particularly valuable derivative. The presence of the nitro group on the phenyl ring significantly influences the molecule's reactivity and provides a latent functional handle, dramatically expanding its synthetic versatility.

Physicochemical Properties

Understanding the fundamental properties of 1-(4-nitrophenyl)piperazine is crucial for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [4] |

| Molecular Weight | 207.23 g/mol | [4] |

| CAS Number | 6269-89-2 | [4] |

| Appearance | Yellow crystals/solid | |

| Melting Point | 131-133 °C | |

| Key Functional Groups | Piperazine ring, Nitro group |

The electron-withdrawing nature of the nitro group deactivates the adjacent phenyl ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution, a key reaction in its own synthesis. Furthermore, the secondary amine within the piperazine ring (pKa ~8-9) serves as a primary site for subsequent functionalization.

The Phenylpiperazine Pharmacophore

The phenylpiperazine moiety is a core component in a multitude of FDA-approved drugs, including antipsychotics like aripiprazole and antidepressants like vortioxetine[3]. This structural motif is adept at interacting with various neurotransmitter receptors[2]. While aripiprazole itself is synthesized from 1-(2,3-dichlorophenyl)piperazine[5][6][7][8], the fundamental synthetic strategies often involve the coupling of a substituted phenylpiperazine with another molecular fragment. 1-(4-Nitrophenyl)piperazine serves as a precursor to a wide range of these substituted phenylpiperazines, making it a foundational starting material.

Core Synthetic Roles and Applications

The utility of 1-(4-nitrophenyl)piperazine is defined by its role as a versatile intermediate, enabling the construction of more complex molecules with tailored biological activities.

Keystone Intermediate in Antifungal Agents

A primary application of this compound is in the synthesis of next-generation triazole antifungals[9]. It serves as a key moiety for a large number of these orally active, broad-spectrum drugs used to treat deep fungal infections[9]. The synthesis typically involves coupling 1-(4-nitrophenyl)piperazine with a side chain that is subsequently elaborated to form the final active pharmaceutical ingredient (API). For instance, it is a precursor to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in this class of antifungals[9].

Precursor for Novel Antimicrobial Compounds

Research has demonstrated that derivatives of 1-(4-nitrophenyl)piperazine exhibit promising antibacterial and antimycobacterial activities[10]. In these syntheses, the secondary amine of the piperazine ring is typically reacted with an oxirane intermediate to introduce a hydroxypropyl linker, which is then connected to various substituted benzoyl groups[10]. This modular approach allows for the creation of a library of compounds that can be screened for antimicrobial efficacy. The resulting derivatives have shown notable inhibitory activity against strains like M. kansasii and M. marinum[10].

Scaffold for Tyrosinase Inhibitors and Other Bioactive Molecules

The 1-(4-nitrophenyl)piperazine scaffold has also been successfully employed to develop novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders[11]. A study designing a series of derivatives found that attaching an indole moiety to the piperazine ring resulted in a compound with significant tyrosinase inhibitory effect, demonstrating mixed-type inhibition[11][12]. This highlights the role of the piperazine as a central scaffold that correctly orients substituents into the enzyme's active site to elicit a biological response[11].

Mechanistic Insights and Synthetic Transformations

The synthetic power of 1-(4-nitrophenyl)piperazine stems from three core transformations that can be controlled and exploited by the medicinal chemist.

Primary Synthesis: N-Arylation Strategies

1-(4-Nitrophenyl)piperazine is itself typically synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. A common method involves reacting piperazine with an activated aryl halide like p-chloronitrobenzene. The electron-withdrawing nitro group is essential here; it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the halide by the nucleophilic piperazine nitrogen.

Secondary Functionalization at the N4-Position

Once formed, the secondary amine of the piperazine ring is the most common site for further modification. This nitrogen acts as a potent nucleophile, readily undergoing N-alkylation with alkyl halides or epoxides, and N-acylation with acid chlorides or anhydrides[10]. This step is crucial for linking the phenylpiperazine core to other pharmacophoric elements or linkers, as seen in the synthesis of antimicrobials where it reacts with an oxirane intermediate[10]. The choice of solvent and base is critical to control reactivity and minimize side reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred to facilitate these reactions[5].

The Nitro Group as a Latent Functional Handle: Reduction and Derivatization

The true versatility of this intermediate is unlocked through the transformation of the nitro group. The nitro moiety can be readily reduced to a primary aniline (-NH₂) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl).

This transformation is strategically vital for two reasons:

-

Modulation of Electronic Properties: It converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic character of the phenyl ring.

-

Creation of a New Reactive Site: The resulting aniline is a versatile functional group that can undergo a host of subsequent reactions, including acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or diazotization to be converted into a wide array of other substituents. This pathway allows for the synthesis of a vast library of 1-arylpiperazine derivatives that would be difficult to access directly.

Exemplified Synthetic Protocol: Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

This two-step protocol, adapted from methodologies for synthesizing key antifungal intermediates, illustrates the practical application of the chemical principles discussed[9].

Step 1: Synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine

This step involves the N-arylation of a pre-formed substituted piperazine.

-

Reactants:

-

1-(4-methoxyphenyl)piperazine

-

p-chloronitrobenzene

-

Base (e.g., Sodium Carbonate)

-

Solvent (e.g., 1-Butanol)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, charge 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, sodium carbonate, and 1-butanol.

-

Heat the mixture to reflux (approx. 120°C) and maintain for 24-30 hours, monitoring the reaction progress by TLC or HPLC. The base is crucial for scavenging the HCl generated during the reaction.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the suspension and stir. Filter the resulting solid precipitate.

-

Wash the crude product with water and then ethanol to remove unreacted starting materials and inorganic salts.

-

Dry the product under vacuum to yield 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine as a solid.

-

Step 2: Demethylation to Yield the Final Intermediate

This step converts the methoxy group to a hydroxyl group, a common functional group in active pharmaceuticals[9].

-

Reactants:

-

1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine (from Step 1)

-

Hydrobromic acid (HBr, 48% aq.)

-

Acetic Anhydride

-

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, charge the intermediate from Step 1.

-

Slowly add a mixture of hydrobromic acid and acetic anhydride. Caution: This reaction is exothermic and releases corrosive vapors.

-

Heat the reaction mixture to reflux (approx. 140°C) and maintain for 12 hours[9]. The strong acid cleaves the methyl ether bond.

-

After cooling, carefully distill off the excess HBr.

-

Quench the residue by slowly adding it to cold water, which will cause the product to precipitate.

-

Filter the resulting yellow crystals and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum at an elevated temperature (e.g., 100°C) to yield the final product, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine[9].

-

Conclusion: A Versatile Building Block in Modern Synthesis

1-(4-Nitrophenyl)piperazine is more than a simple chemical reagent; it is a strategic building block that offers chemists a reliable and versatile platform for drug discovery. Its value lies in the combination of the stable, pharmacologically-proven piperazine core and the synthetically malleable nitrophenyl group. By understanding and exploiting the distinct reactivity of the N4-amine and the nitro moiety, researchers can efficiently generate diverse libraries of complex molecules. From antifungals to novel enzyme inhibitors, the synthetic routes originating from 1-(4-nitrophenyl)piperazine continue to yield compounds of significant therapeutic potential, cementing its role as an indispensable tool in the modern synthetic chemist's arsenal.

References

- Aripiprazole Synthesis Process: A Detailed Guide. (2025). Vertex AI Search.

- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P

- Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2015).

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE.

- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu